1-[4-(4-Fluorophenoxy)benzene-1-sulfonyl]piperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(4-Fluorophenoxy)benzene-1-sulfonyl]piperidine-3-carboxamide is a complex organic compound with a unique structure that includes a piperidine ring, a sulfonyl group, and a fluorophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-Fluorophenoxy)benzene-1-sulfonyl]piperidine-3-carboxamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the sulfonyl group, and the attachment of the fluorophenoxy group. Common synthetic routes may involve:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Sulfonyl Group: This step often involves sulfonylation reactions using reagents such as sulfonyl chlorides.
Attachment of the Fluorophenoxy Group: This can be done through nucleophilic substitution reactions where a fluorophenol derivative reacts with an appropriate electrophile.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-Fluorophenoxy)benzene-1-sulfonyl]piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can react with the fluorophenoxy group under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
1-[4-(4-Fluorophenoxy)benzene-1-sulfonyl]piperidine-3-carboxamide has a wide range of scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It can be used in the development of new materials or as a specialty chemical in various industrial processes.
Mechanism of Action
The mechanism of action of 1-[4-(4-Fluorophenoxy)benzene-1-sulfonyl]piperidine-3-carboxamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The fluorophenoxy group may enhance the compound’s binding affinity and specificity for its targets. The piperidine ring can contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
1-[4-(4-Fluorophenoxy)benzene-1-sulfonyl]piperidine-3-carboxamide can be compared with other similar compounds, such as:
4-(4-Fluorophenoxy)benzene-1-sulfonyl chloride: This compound shares the sulfonyl and fluorophenoxy groups but lacks the piperidine ring and carboxamide group.
Piperidine derivatives: Compounds with similar piperidine rings but different substituents can be compared to highlight the unique properties conferred by the sulfonyl and fluorophenoxy groups.
The uniqueness of this compound lies in its combination of functional groups, which can impart specific chemical and biological properties not found in other compounds.
Properties
CAS No. |
819076-81-8 |
---|---|
Molecular Formula |
C18H19FN2O4S |
Molecular Weight |
378.4 g/mol |
IUPAC Name |
1-[4-(4-fluorophenoxy)phenyl]sulfonylpiperidine-3-carboxamide |
InChI |
InChI=1S/C18H19FN2O4S/c19-14-3-5-15(6-4-14)25-16-7-9-17(10-8-16)26(23,24)21-11-1-2-13(12-21)18(20)22/h3-10,13H,1-2,11-12H2,(H2,20,22) |
InChI Key |
SCQNXXLGAVKHBF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)F)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.